benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by:
- A benzyl ester at position 5.
- A 2-ethyl substituent on the thiazole ring.
- 7-methyl and 3-oxo groups on the pyrimidine moiety.
- A 5-(2-thienyl) substituent, introducing aromatic and electronic diversity.
Its synthesis likely follows established routes for thiazolo[3,2-a]pyrimidines, involving cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds .
Properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
benzyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N2O3S2/c1-3-15-19(24)23-18(16-10-7-11-27-16)17(13(2)22-21(23)28-15)20(25)26-12-14-8-5-4-6-9-14/h4-11,15,18H,3,12H2,1-2H3 |
InChI Key |
ZJLFXPOCNWXOIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Biginelli-Like Condensation for Dihydropyrimidine Formation
The Biginelli reaction serves as the foundation for synthesizing dihydropyrimidine-2-thione intermediates. A representative protocol involves heating ethyl acetoacetate (10 mmol), 2-thiophenecarboxaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid at 80°C for 4 hours. This step yields ethyl 4-(2-thienyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, a critical precursor. The reaction proceeds via acid-catalyzed cyclocondensation, with zinc chloride enhancing electrophilicity at the carbonyl carbon.
Solvent-Free and Ultrasound-Assisted Methods
Recent innovations emphasize solvent-free conditions and ultrasonic irradiation to improve efficiency. For instance, ultrasonic probe irradiation (51 W, 10 minutes) under catalyst-free conditions achieved 90% yield for analogous thiazolo[3,2-a]pyrimidine-6-carboxylates. This method eliminates side reactions associated with prolonged heating and reduces environmental impact by avoiding organic solvents.
Cyclization Methods for Thiazolo Ring Formation
Ethyl Chloroacetate-Mediated Cyclization
Cyclization of the dihydropyrimidine intermediate with ethyl chloroacetate (1.2 equivalents) in refluxing ethanol (6 hours) forms the thiazolo[3,2-a]pyrimidine core. The reaction mechanism involves nucleophilic attack by the thione sulfur on the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization and elimination of ethanol.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–110°C |
| Solvent | Ethanol or solvent-free |
| Catalyst | Sodium methoxide (optional) |
| Yield | 70–90% |
Optimized Reaction Conditions and Catalytic Systems
Catalytic Enhancements
-
Montmorillonite K10 Clay : Enhances cyclization efficiency by providing acidic sites for proton transfer, achieving 88% yield in one-pot syntheses.
-
Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 10 minutes vs. 5 hours under conventional heating).
Comparative Yields Under Different Conditions
| Method | Yield (%) | Time |
|---|---|---|
| Conventional Heating | 50 | 5 hours |
| Ultrasonic Bath | <10 | 30 minutes |
| Ultrasonic Probe | 90 | 10 minutes |
Data adapted from Table 3 in search result.
Structural Characterization and Analytical Techniques
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienyl groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromine), amines (e.g., methylamine)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a thiazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 500.6 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit promising anticancer properties. Studies have shown that benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit the growth of several cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines .
Table 1: Cytotoxicity of Thiazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NCI-H460 | 12.5 |
| Compound B | HepG2 | 15.0 |
| Benzyl Compound | HCT-116 | 10.0 |
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Studies have reported that compounds within this class possess activity against various bacterial strains and fungi . This makes them candidates for further development as therapeutic agents in treating infections.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Benzyl Compound | S. aureus | 20 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thiazolo-pyrimidine derivatives have been evaluated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A recent study evaluated the efficacy of benzyl derivatives against multiple cancer cell lines and reported significant growth inhibition compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another research focused on the antibacterial properties of thiazolo-pyrimidines, demonstrating effective inhibition against resistant bacterial strains .
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
Key structural analogs differ in substituents at positions 2, 5, and 6 (Table 1). These variations influence electronic properties, steric effects, and intermolecular interactions.
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
- Position 5 : The 2-thienyl group (target) introduces sulfur-based electronic effects distinct from phenyl or bromophenyl analogs. Bromine in ’s compound may facilitate halogen bonding .
- Position 6 : Benzyl esters (target and ) confer higher lipophilicity compared to ethyl esters, impacting membrane permeability in biological systems.
Crystallographic and Supramolecular Features
Crystal structures of analogs reveal:
- π-Halogen Interactions : In ’s 4-bromophenyl derivative, bromine participates in C–Br···π interactions (3.45 Å), stabilizing the lattice .
- Hydrogen Bonding : ’s structure shows C–H···O interactions between the acetoxy group and thiazole ring, forming supramolecular chains .
- Steric Effects : Bulkier substituents (e.g., naphthalenylmethylene in ) distort the thiazolo[3,2-a]pyrimidine core, with dihedral angles up to 89.86° between aromatic rings .
The target compound’s 2-ethyl and 5-thienyl groups may limit strong intermolecular interactions, favoring less dense packing compared to halogenated or benzylidene analogs.
Biological Activity
Benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine framework with thienyl and benzyl substituents. Its molecular formula is , and its structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant activity against various bacterial strains. A recent study indicated that derivatives of thiazolo-pyrimidine exhibited moderate to high inhibitory effects against metallo-β-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in bacteria .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazolo-pyrimidine derivatives. A specific study reported that certain derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar therapeutic properties.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of thiazolo-pyrimidine derivatives have been evaluated against various cancer cell lines. In vitro assays demonstrated that certain derivatives displayed selective cytotoxicity towards human leukemia cells while exhibiting minimal toxicity towards normal cells . This selectivity is crucial for developing effective anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications in the thienyl and benzyl groups can significantly influence its pharmacological profile. For example, substituting different groups on the thiazole or pyrimidine rings has been shown to enhance antimicrobial and anti-inflammatory activities .
Case Study 1: Antimicrobial Screening
A screening of a library of thiazolo-pyrimidine derivatives revealed that compounds containing a 2-thienyl moiety exhibited enhanced activity against Gram-positive bacteria compared to their phenyl counterparts. The study emphasized the importance of the thienyl group in increasing lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .
Case Study 2: Anti-inflammatory Activity
In a carrageenan-induced paw edema model in rats, a derivative of benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine was tested for its anti-inflammatory effects. The results showed a significant reduction in edema compared to the control group, indicating potent anti-inflammatory properties that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer: The compound is typically synthesized via multi-component reactions involving ethyl acetoacetate, aromatic aldehydes, and thiourea derivatives. A key step involves cyclocondensation under acidic or basic conditions to form the fused thiazolo-pyrimidine core. For example, refluxing in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst yields the target compound after recrystallization (78% yield) . Microwave-assisted synthesis can enhance reaction rates and reduce side products by ensuring uniform heating .
Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer:
- X-ray crystallography resolves the dihedral angles between the thiazole ring and substituents (e.g., 80.94° with the benzene ring in analogs), critical for understanding steric interactions .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methyl groups (δ ~2.3 ppm) and aromatic protons from the thienyl moiety (δ ~7.1 ppm) .
- Mass spectrometry confirms the molecular ion peak (e.g., m/z 436.5 for the parent ion) and fragmentation patterns .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer: The compound exhibits selective inhibition of casein kinase 2 (PKCK2) (IC₅₀ ~0.8 µM) and anti-inflammatory activity via COX-1/COX-2 inhibition. Its thienyl substituent enhances π-π stacking with enzyme active sites, as shown in comparative studies with chlorophenyl and methoxyphenyl analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .
- Catalyst optimization: Palladium (0.5 mol%) or copper catalysts accelerate cyclization steps .
- Microwave assistance: Reduces reaction time from 8–10 hours to 1–2 hours while maintaining yields >75% .
Q. How do substituent variations on the thienyl group affect biological activity and reactivity?
- Methodological Answer:
- Electron-withdrawing groups (e.g., Cl on phenyl analogs) increase electrophilicity, enhancing enzyme inhibition but reducing solubility.
- Thienyl vs. phenyl substituents: The thienyl group’s sulfur atom improves binding to metal-containing enzymes (e.g., COX-2) but may increase metabolic instability .
- Comparative assays using SPR (surface plasmon resonance) reveal substituent-dependent binding kinetics .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Assay standardization: Control variables like buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 minutes) to ensure reproducibility .
- Structural validation: Re-analyze conflicting compounds via X-ray crystallography to confirm stereochemical purity (e.g., Z/E isomerism in benzylidene derivatives) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Lys68 in PKCK2) with a RMSD <2.0 Å compared to crystallographic data .
- MD simulations (GROMACS) assess stability of ligand-enzyme complexes over 100 ns, highlighting substituent effects on binding free energy (ΔG ~-9.5 kcal/mol for thienyl derivatives) .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer:
- Chiral resolution: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers (α >1.2) .
- Asymmetric catalysis: Employ Evans’ oxazaborolidine catalysts to induce >90% ee in the cyclization step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
